REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[NH:6][C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:8][C:9]=1[N+:10]([O-])=O)=[O:4]>CO.[Pd]>[NH2:10][C:9]1[CH:8]=[C:7]([C:13]([CH3:16])([CH3:14])[CH3:15])[NH:6][C:5]=1[C:3]([O:2][CH3:1])=[O:4]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then shaken under an atmosphere of H2 (35 psi) for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A Parr hydrogenation bottle fitted with a 16×100 mm disposable glass culture tube
|
Type
|
CUSTOM
|
Details
|
The reaction is successively evacuated
|
Type
|
CUSTOM
|
Details
|
purged with H2 gas three times
|
Type
|
ADDITION
|
Details
|
diluted with dichloromethane
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(NC(=C1)C(C)(C)C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |